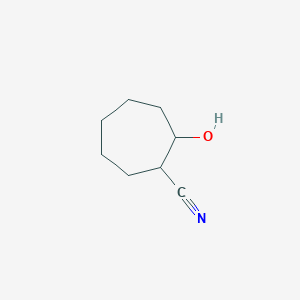![molecular formula C12H19N3 B13221575 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a spiro-connected azaspiro nonane ring. The presence of the pyrazole ring imparts significant pharmacological potential to the compound, making it a subject of interest in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane typically involves the formation of the pyrazole ring followed by the construction of the spiro-connected azaspiro nonane ring. One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The pyrazole intermediate is then subjected to further reactions to introduce the spiro-connected azaspiro nonane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction may produce a pyrazoline derivative.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to the active site of an enzyme and inhibiting its activity. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: A pyrazole derivative with anti-inflammatory properties.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase (BTK).
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane is unique due to its spiro-connected azaspiro nonane ring, which imparts distinct structural and pharmacological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific biological activities.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C12H19N3/c1-15-11(4-7-14-15)10-8-13-9-12(10)5-2-3-6-12/h4,7,10,13H,2-3,5-6,8-9H2,1H3 |
InChI Key |
DJXWBSIKEBQXPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CNCC23CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
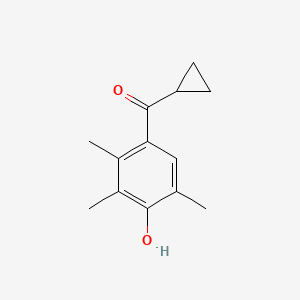
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
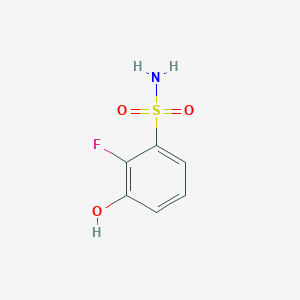
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

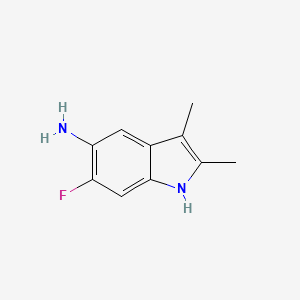

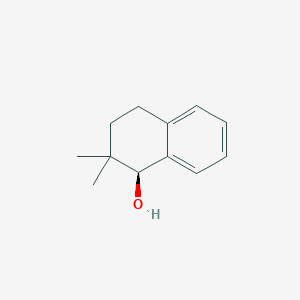
amine](/img/structure/B13221568.png)
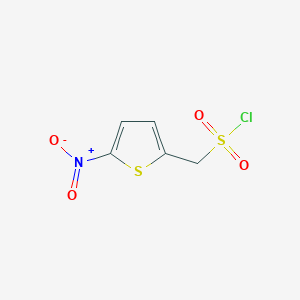
![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
